

Spectroscopic data of 2-Chloro-6-methyl-benzoxazole

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Compound of Interest

Compound Name: 2-Chloro-6-methyl-benzoxazole

CAS No.: 3621-83-8

Cat. No.: B1366437

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An In-Depth Technical Guide to the Spectroscopic Data of **2-Chloro-6-methyl-benzoxazole**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of **2-Chloro-6-methyl-benzoxazole** (CAS No: 3621-83-8).^[1] As a key heterocyclic scaffold, benzoxazole derivatives are pivotal in medicinal chemistry and materials science.^[2] Accurate structural elucidation is the bedrock of all further research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. In the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes data from structurally analogous compounds and first principles of spectroscopic theory to provide a robust predictive framework. Each section includes detailed, field-proven experimental protocols to empower researchers in their own data acquisition and validation efforts.

Introduction to 2-Chloro-6-methyl-benzoxazole

2-Chloro-6-methyl-benzoxazole belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their wide range of pharmacological activities.^[2] The

molecule consists of a benzene ring fused to an oxazole ring, with a chlorine atom at the 2-position and a methyl group at the 6-position.

Chemical and Physical Properties:[1]

Property	Value
Molecular Formula	C ₈ H ₆ ClNO
Molecular Weight	167.59 g/mol
IUPAC Name	2-chloro-6-methyl-1,3-benzoxazole
SMILES	<chem>CC1=CC2=C(C=C1)N=C(O2)Cl</chem>
InChI Key	CLEOKTJHYLXEKQ-UHFFFAOYSA-N

The precise characterization of such molecules is non-negotiable in any research or development pipeline. Spectroscopic techniques provide a non-destructive means to confirm the molecular structure, assess purity, and provide data for regulatory submissions. This guide will now proceed to detail the expected spectroscopic data from the four cornerstone techniques of modern analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Chloro-6-methyl-benzoxazole** is expected to be relatively simple, with distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the chloro, imine, and oxygen functionalities, as well as the electron-donating effect of the methyl group.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.5 - 7.6	d	1H	H-4	Deshielded by the adjacent oxygen and imine nitrogen. Expected to be a doublet.
~ 7.2 - 7.3	d	1H	H-7	Adjacent to the imine nitrogen. Expected to be a doublet.
~ 7.0 - 7.1	s	1H	H-5	Influenced by the methyl group. May appear as a singlet or a finely split doublet.
~ 2.4 - 2.5	s	3H	-CH ₃	Typical chemical shift for an aromatic methyl group. Expected to be a singlet.

Causality Behind Experimental Choices: The choice of deuteriochloroform (CDCl₃) as a solvent is standard for many organic compounds due to its excellent solubilizing properties and the single deuterium lock signal.^[4] A 400 MHz spectrometer provides a good balance between resolution and cost for routine structural confirmation.^[4]

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of the solid **2-Chloro-6-methyl-benzooxazole**.

- Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for the ^1H frequency.
- Data Acquisition:
 - Acquire a standard 1D proton spectrum using a pulse sequence such as the zgpr with water suppression if necessary.[5]
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
 - Integrate the peaks to determine the relative proton ratios.

Predicted ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on all the unique carbon environments within the molecule. Due to the molecule's asymmetry, eight distinct carbon signals are expected.

Predicted ^{13}C NMR Data (100 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 155 - 160	C-2	Carbon attached to chlorine, nitrogen, and oxygen; highly deshielded.
~ 148 - 152	C-7a	Fused aromatic carbon adjacent to oxygen.
~ 140 - 145	C-3a	Fused aromatic carbon adjacent to nitrogen.
~ 130 - 135	C-6	Aromatic carbon bearing the methyl group.
~ 125 - 130	C-4	Aromatic CH.
~ 120 - 125	C-5	Aromatic CH.
~ 110 - 115	C-7	Aromatic CH.
~ 20 - 25	-CH ₃	Typical chemical shift for an aromatic methyl carbon.

Trustworthiness of the Protocol: This standard protocol for small molecule analysis is self-validating through the use of an internal standard (TMS) and the consistent results obtained for known compounds.^[6] The chemical shifts of the solvent (CDCl₃ at ~77.16 ppm) can also serve as a secondary reference.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
- Instrument Setup:
 - Use the same locked and shimmed sample.
 - Tune the probe for the ¹³C frequency.
- Data Acquisition:

- Acquire a standard 1D carbon spectrum with proton decoupling.
 - A large number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is recommended for quantitative accuracy, though shorter delays are often used for qualitative work.
- Data Processing:
 - Apply a Fourier transform, phase the spectrum, and calibrate to TMS at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the molecular structure.[7]

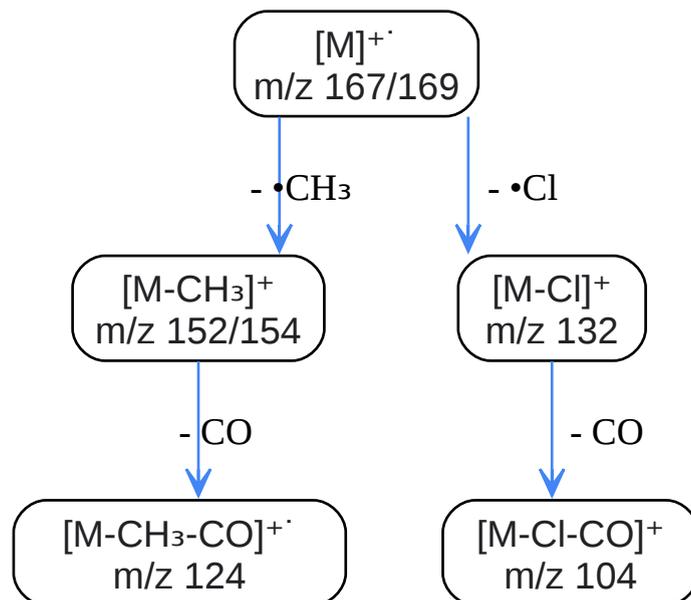
Predicted Mass Spectrum (Electron Ionization)

Upon electron ionization (EI), **2-Chloro-6-methyl-benzoxazole** is expected to form a molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ^{37}Cl isotope.[8]

Predicted Key Fragments:

m/z	Proposed Fragment	Neutral Loss
167/169	$[\text{C}_8\text{H}_6\text{ClNO}]^+$	-
152/154	$[\text{C}_7\text{H}_3\text{ClNO}]^+$	-CH ₃
132	$[\text{C}_8\text{H}_6\text{NO}]^+$	-Cl
124	$[\text{C}_7\text{H}_3\text{NO}]^+$	-CH ₃ , -CO
104	$[\text{C}_7\text{H}_6\text{N}]^+$	-Cl, -CO

Mandatory Visualization: Predicted Fragmentation Pathway



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Caption: Predicted EI-MS fragmentation of **2-Chloro-6-methyl-benzooxazole**.

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[9] Further dilute this stock solution to a final concentration of about 10 µg/mL.[9]
- Instrument Setup (Direct Infusion ESI-MS):
 - Set the mass spectrometer to operate in positive ion mode.
 - Use a heated electrospray ionization (HESI) source.
 - Typical source parameters: spray voltage ~3.5 kV, capillary temperature ~275 °C, sheath and auxiliary gas flow rates optimized for signal stability.
- Data Acquisition:

- Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Acquire a full scan mass spectrum over a range of m/z 50-500.
- For fragmentation data, perform a product ion scan (MS/MS) on the molecular ion (m/z 167).
- Data Analysis:
 - Identify the molecular ion peak and its isotopic pattern.
 - Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

Predicted IR Absorption Bands

Predicted IR Data (KBr Pellet):

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~ 3100 - 3000	C-H stretch	Aromatic
~ 2950 - 2850	C-H stretch	-CH ₃
~ 1620 - 1580	C=N stretch	Imine in oxazole ring
~ 1550 - 1450	C=C stretch	Aromatic ring
~ 1250 - 1200	C-O-C stretch	Aryl-alkyl ether-like
~ 850 - 750	C-H bend	Aromatic (out-of-plane)
~ 750 - 700	C-Cl stretch	Aryl chloride

Authoritative Grounding: The fingerprint region (below 1500 cm^{-1}) contains a complex pattern of vibrations that is unique to the molecule, providing a "fingerprint" for identification when compared to a reference spectrum.[10]

Experimental Protocol: FTIR Spectroscopy (ATR Method)

- Sample Preparation: Place a small amount of the solid sample directly onto the clean crystal of the Attenuated Total Reflectance (ATR) accessory.[\[11\]](#) No further preparation is needed.
- Instrument Setup:
 - Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
- Data Acquisition:
 - Apply pressure to the sample to ensure good contact with the crystal.
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[\[12\]](#)

Predicted UV-Vis Absorption

The benzoxazole ring system is a chromophore that is expected to absorb UV radiation. The specific wavelength of maximum absorbance (λ_{max}) will be influenced by the substituents on the benzene ring.

Predicted UV-Vis Data (in Ethanol):

λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition
~ 280 - 320	~ 10,000 - 15,000 L mol ⁻¹ cm ⁻¹	$\pi \rightarrow \pi^*$

Causality Behind Experimental Choices: Ethanol is a common solvent for UV-Vis spectroscopy as it is transparent in the UV region above 210 nm and can dissolve a wide range of organic compounds.[13] The concentration is chosen to give an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).

Experimental Protocol: UV-Vis Spectroscopy

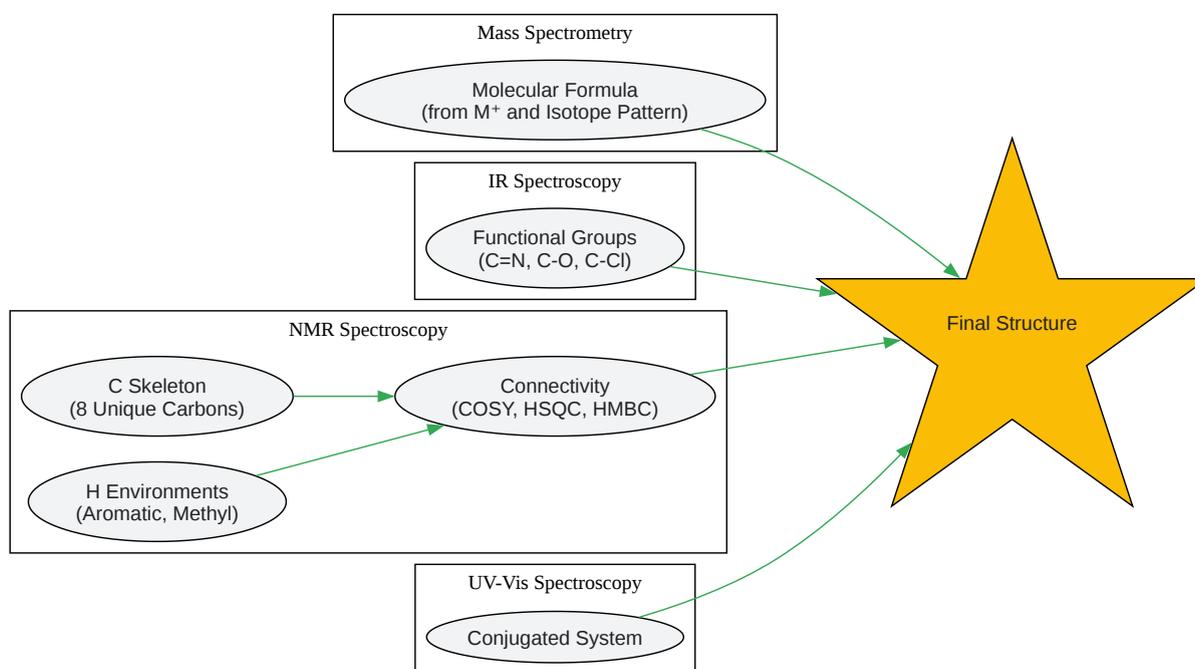
- Sample Preparation:
 - Prepare a stock solution of **2-Chloro-6-methyl-benzooxazole** in a suitable UV-grade solvent (e.g., ethanol) of a known concentration (e.g., 1 mg/mL).
 - Dilute the stock solution to a concentration that will give an absorbance in the desired range (e.g., 10 $\mu\text{g/mL}$).
- Instrument Setup:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
 - Fill a quartz cuvette with the solvent to be used as a blank.
- Data Acquisition:
 - Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
 - Replace the blank with a cuvette containing the sample solution.
 - Scan the sample over a wavelength range (e.g., 200-400 nm).
- Data Analysis:
 - The software will automatically subtract the baseline from the sample spectrum.

- Identify the wavelength(s) of maximum absorbance (λ_{max}).

Integrated Spectroscopic Analysis Workflow

No single spectroscopic technique can unambiguously determine the structure of an unknown compound. The true power of these methods lies in their synergistic application. The workflow below illustrates how data from each technique is integrated for complete structural elucidation.

Mandatory Visualization: Structural Elucidation Workflow



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Caption: Integrated workflow for the structural elucidation of **2-Chloro-6-methyl-benzooxazole**.

Conclusion

This technical guide provides a detailed predictive analysis of the key spectroscopic data for **2-Chloro-6-methyl-benzooxazole**. By integrating the expected data from ¹H NMR, ¹³C NMR,

Mass Spectrometry, IR, and UV-Vis spectroscopy, a complete and confident structural assignment can be made. The provided protocols offer a standardized and reliable approach for researchers to acquire their own high-quality experimental data. This foundational spectroscopic information is essential for any further investigation into the chemical and biological properties of this important heterocyclic compound.

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